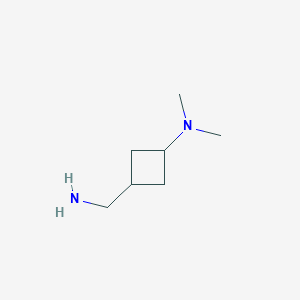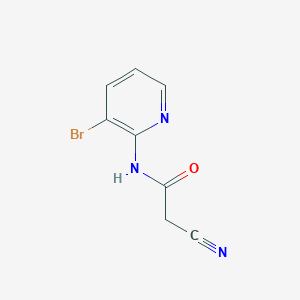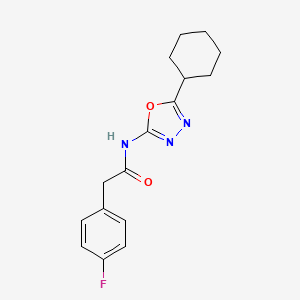
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a derivative of 1,3,4-oxadiazole, a heterocyclic compound known for its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of 1,3,4-oxadiazole derivatives has been extensively studied for their potential applications in medicinal chemistry due to their antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves a multi-step process starting from an appropriate carboxylic acid or ester precursor. For instance, the synthesis described in paper involves the conversion of benzenesulfonyl chloride into a piperidin-4-carboxylate ester, followed by the formation of a carbohydrazide and subsequent cyclization to yield the 1,3,4-oxadiazole core. The final step involves the reaction with different N-substituted 2-bromoacetamides to yield the target compounds. Similarly, the synthesis in paper starts from benzoic acid and proceeds through esterification, hydrazide formation, and cyclization to the oxadiazole thiol, followed by reaction with N-substituted 2-bromoacetamides.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The spectral data, including 1H-NMR, IR, and mass spectrometry, are typically used to confirm the structure of these compounds, as seen in papers , , , and . These techniques provide information about the functional groups present and the overall molecular framework.
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the electron-withdrawing nature of the oxadiazole ring and the substituents attached to it. The papers provided do not detail specific reactions other than the synthetic pathways, but generally, these compounds can undergo further functionalization through reactions at the available reactive sites, such as the acetamide nitrogen or the aromatic substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are determined by their molecular structure. The presence of the oxadiazole ring and various substituents can affect properties such as solubility, melting point, and stability. The biological activities of these compounds, as mentioned in papers , , , and , suggest that they have the potential to interact with biological targets, which is a key aspect of their physical-chemical profile. The antimicrobial and anticancer screening results indicate that these compounds have moderate to significant activity, which is promising for further development in pharmaceutical applications.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
A study by Parikh and Joshi (2014) synthesized 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, including compounds similar to the one , and evaluated their antimicrobial properties against a broad panel of bacterial and fungal strains. The presence of fluorine atoms notably enhanced their antimicrobial efficacy, particularly against Gram-positive and Gram-negative bacteria as well as fungi (Parikh & Joshi, 2014).
Anticancer Screening
In another research, Abu-Melha (2021) explored the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and their precursors for anticancer applications. The cytotoxic activities of these compounds were evaluated against various cancer cell lines, indicating potential anticancer properties (Abu-Melha, 2021).
Anti-inflammatory Activity
Nargund, Reddy, and Hariprasad (1994) synthesized various 1,3,4-oxadiazole derivatives and assessed their anti-inflammatory activity using the Carrageenan-induced edema test in rat paw. The study found significant anti-inflammatory effects, suggesting the potential therapeutic application of these compounds in treating inflammation (Nargund, Reddy, & Hariprasad, 1994).
Antiepileptic Activity
Rajak et al. (2013) synthesized novel series of 1,3,4-oxadiazole derivatives coupled with natural products for antiepileptic activity evaluation. The study employed various models to assess the anticonvulsant activities of these compounds, demonstrating their potential as antiepileptic agents (Rajak et al., 2013).
Antioxidant Activity
A study focused on the synthesis and characterization of coordination complexes from pyrazole-acetamide derivatives revealed significant antioxidant activities. This work highlights the potential use of these compounds in combating oxidative stress (Chkirate et al., 2019).
Local Anaesthetic Activities
Badiger, Khan, Kalashetti, and Khazi (2012) synthesized 2-aminothiazole and 2-aminothiadiazole analogs of lidocaine, including N-substituted acetamides, and evaluated their local anaesthetic activity. The study provided insights into the potential use of these compounds as local anaesthetics (Badiger et al., 2012).
Propiedades
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c17-13-8-6-11(7-9-13)10-14(21)18-16-20-19-15(22-16)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZMYEVIBZZQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2509078.png)
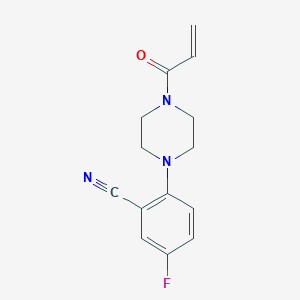
![1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2509083.png)

![1,6,8-trimethyl-1H-imidazo[4',5':4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione](/img/structure/B2509085.png)


amino}-2-methylpropanoate](/img/structure/B2509090.png)
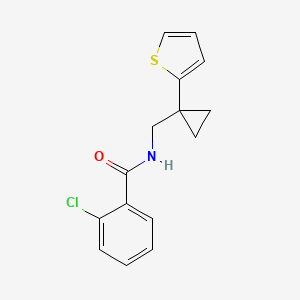
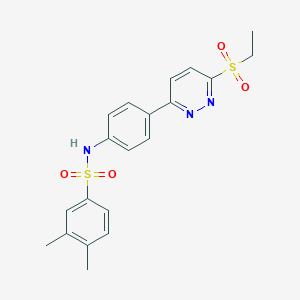
![2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid](/img/structure/B2509095.png)
